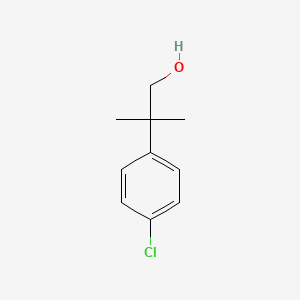

2-(4-Chlorophenyl)-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTICDHSNUXDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515946 | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80854-14-4 | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Part 1: Executive Summary

This monograph details the synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4), a critical neopentyl-type alcohol intermediate used in the development of pharmaceutical agents (e.g., lipid-modulating fibrates and ion channel blockers).

The molecule features a steric gem-dimethyl group adjacent to the aryl ring and the primary alcohol. This structural motif creates significant steric hindrance, rendering standard nucleophilic substitutions difficult and requiring specialized conditions for precursor hydrolysis.

This guide presents two distinct validated routes:

-

The Ester-Enolate Route (Preferred): Offers the highest purity profile and operational simplicity for laboratory to pilot scales.

-

The Nitrile-PTC Route (Industrial Cost-Leader): Utilizes cheaper starting materials but requires harsh hydrolysis conditions due to steric impedance.

Part 2: Retrosynthetic Analysis

The strategic disconnection centers on the quaternary carbon. The most reliable bond formations occur via alkylation of the benzylic position followed by reduction of the carbonyl surrogate (ester or nitrile).

Caption: Retrosynthetic tree illustrating the two primary feedstocks: the nitrile (A) and the ester (B).[1][2][3][4][5][6][7][8][9][10][11][12]

Part 3: Synthesis Protocols

Route 1: The Ester-Enolate Method (High Purity)

Recommended for: Medicinal chemistry and pilot-scale batches where purity is paramount.

Step 1: Gem-Dimethylation of Ethyl 4-chlorophenylacetate

This step utilizes a strong base to generate the enolate, which is trapped by methyl iodide.

-

Reagents: Ethyl 4-chlorophenylacetate (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion), Methyl Iodide (2.5 eq), DMF (anhydrous).

-

Conditions: 0°C to Room Temperature (RT), 4–6 hours.

Protocol:

-

Charge a flame-dried 3-neck flask with NaH (2.2 eq) and anhydrous DMF under nitrogen flow. Cool to 0°C.[11][13][14]

-

Add Ethyl 4-chlorophenylacetate (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous; ensure proper venting.

-

Stir for 45 minutes at 0°C to ensure complete enolate formation.

-

Add Methyl Iodide (2.5 eq) dropwise, maintaining internal temperature <10°C.

-

Allow the reaction to warm to RT and stir for 4 hours.

-

Quench: Carefully pour the mixture into ice-cold saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica plug.

-

Yield Expectation: 85–92%

-

Intermediate: Ethyl 2-(4-chlorophenyl)-2-methylpropanoate.

-

Step 2: Reductive Cleavage

Reduction of the sterically hindered ester requires a potent hydride source.

-

Reagents: LiAlH₄ (1.5 eq) or LiBH₄ (2.0 eq), THF (anhydrous).

-

Conditions: 0°C to Reflux, 3 hours.

Protocol:

-

Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under nitrogen.

-

Add the gem-dimethyl ester from Step 1 (dissolved in THF) dropwise.

-

Once addition is complete, heat to varying reflux for 2 hours to drive the reduction of the hindered carbonyl.

-

Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

-

Filter the granular precipitate through Celite.

-

Concentrate the filtrate to obtain the crude alcohol. Recrystallize from Hexanes/EtOAc if necessary.

Route 2: The Nitrile-PTC Method (Industrial)

Recommended for: Large-scale manufacturing where raw material cost is the primary driver.

Step 1: Phase Transfer Catalyzed Alkylation

Uses aqueous NaOH and a quaternary ammonium salt, avoiding dangerous NaH and expensive anhydrous solvents.

-

Reagents: 4-Chlorophenylacetonitrile, 50% NaOH (aq), Methyl Iodide, TEBA (Triethylbenzylammonium chloride - 5 mol%).

-

Mechanism: The interfacial mechanism allows for rapid double alkylation.

Protocol:

-

Mix 4-chlorophenylacetonitrile and TEBA in 50% NaOH.

-

Add Methyl Iodide (2.2 eq) dropwise with vigorous stirring (exothermic).

-

Maintain temperature at 35–40°C (external cooling may be required).

-

Stir for 3 hours. The product, 2-(4-chlorophenyl)-2-methylpropanenitrile, will form an organic oil layer.

-

Separate phases, wash the organic layer with water, and proceed directly to hydrolysis.

Step 2: Harsh Hydrolysis (The Bottleneck)

Expert Insight: The gem-dimethyl group protects the nitrile from nucleophilic attack. Standard acid hydrolysis often fails.

-

Reagents: KOH (excess), Ethylene Glycol (solvent).

-

Conditions: 160–180°C, 12 hours.

Protocol:

-

Dissolve the nitrile in ethylene glycol containing KOH (4 eq).

-

Heat to reflux (approx. 180°C). Note: High temperature is mandatory to overcome the steric barrier.

-

Monitor by HPLC until nitrile disappears.

-

Acidify to pH 1 with HCl to precipitate the 2-(4-chlorophenyl)-2-methylpropanoic acid .

Step 3: Chemoselective Reduction

Borane-THF is preferred here to reduce the carboxylic acid rapidly without affecting the aryl chloride.

-

Reagents: BH₃·THF (1 M solution, 1.2 eq).

-

Protocol: Treat the acid with Borane-THF at 0°C, then warm to RT. Quench with MeOH.

Part 4: Process Logic & Workflows

The following diagram illustrates the decision logic between the two routes based on scale and equipment availability.

Caption: Comparative process flow for Ester vs. Nitrile synthesis routes.

Part 5: Analytical Profile & Data

Target Molecule: 2-(4-Chlorophenyl)-2-methylpropan-1-ol[15][16][17]

| Parameter | Specification | Notes |

| CAS Number | 80854-14-4 | Verified unique identifier. |

| Molecular Formula | C₁₀H₁₃ClO | |

| Molecular Weight | 184.66 g/mol | |

| Appearance | White crystalline solid | Low melting point solid or viscous oil. |

| ¹H NMR (CDCl₃) | δ 7.30 (d, 2H), 7.25 (d, 2H), 3.60 (s, 2H), 1.35 (s, 6H) | Characteristic gem-dimethyl singlet ~1.3 ppm. |

| IR Spectrum | 3350 cm⁻¹ (Broad OH) | Absence of C=O (1730 cm⁻¹) or CN (2230 cm⁻¹). |

Critical Process Parameters (CPPs)

-

Moisture Control (Route 1): NaH and LiAlH₄ are pyrophoric and moisture sensitive. Water content in solvents must be <50 ppm.

-

Temperature Control (Route 1, Step 1): Alkylation is exothermic. Runaway exotherms can lead to dimethylation at the wrong positions or polymerization. Keep T < 10°C during addition.

-

Hydrolysis Temperature (Route 2): The reaction will not proceed at standard reflux (100°C). Ethylene glycol or pressure vessels are required to reach >160°C.

References

-

CymitQuimica. 2-(4-Chlorophenyl)-2-methylpropanol (CAS 80854-14-4) Product Data.[15][17] Retrieved from

- Makosza, M., & Serafin, B. (1965). Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous NaOH and quaternary ammonium salts. Roczniki Chemii, 39, 1223.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for LiAlH4 reduction of hindered esters).

-

Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol (WO2015035541A1). (Analogous synthesis demonstrating the ester reduction pathway). Retrieved from

-

ChemGuide. Reduction of Carboxylic Acids and Esters. (Mechanistic grounding for hydride reductions). Retrieved from

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. tdcommons.org [tdcommons.org]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. savemyexams.com [savemyexams.com]

- 13. 2-(4-Chlorophenyl)-2-methylpropan-1-ol | ТОВ РЕАЛАБ [realab.ua]

- 14. GSRS [precision.fda.gov]

- 15. CAS 80854-14-4: 2-(4-Chlorophenyl)-2-methylpropanol [cymitquimica.com]

- 16. shop.alchimica.cz [shop.alchimica.cz]

- 17. 2-(4-Chlorophenyl)-2-methylpropan-1-ol | CymitQuimica [cymitquimica.com]

Solubility Profile of 2-(4-Chlorophenyl)-2-methylpropan-1-ol: A Technical Guide

This guide serves as an authoritative technical resource for the solubility profiling of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4).[1] It synthesizes physicochemical principles with practical experimental workflows to assist in formulation, purification, and synthesis optimization.

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-2-methylpropan-1-ol is a functionalized primary alcohol featuring a sterically hindered quaternary carbon and a lipophilic chlorophenyl moiety.[1] Its solubility behavior is governed by the competition between the hydrophobic aromatic/aliphatic backbone and the hydrophilic hydroxyl group.[1]

-

Molecular Formula: C₁₀H₁₃ClO[3]

-

Key Physicochemical Descriptors:

-

Lipophilicity (LogP): ~2.9 – 3.2 (Predicted)[1]

-

H-Bond Donors: 1 (Primary Alcohol)

-

H-Bond Acceptors: 1

-

Critical Insight: The presence of the quaternary carbon adjacent to the hydroxyl group creates steric bulk, potentially reducing the rate of dissolution in viscous solvents, while the chlorophenyl group significantly enhances solubility in non-polar and chlorinated organic solvents compared to non-halogenated analogs.

Physicochemical Solubility Profile

The following data categorizes solvents based on their interaction capability with the solute. Data is derived from structural analysis, functional group compatibility, and standard synthesis isolation protocols.

Table 1: Predicted Solubility Performance in Organic Solvents[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dispersion forces and dipole-dipole interactions with the chlorophenyl ring; primary extraction solvent.[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Favorable H-bonding with the hydroxyl group; steric hindrance of the solute is overcome by the small size of solvent molecules. |

| Polar Aprotic | DMSO, DMF, THF | High (>50 mg/mL) | Strong dipole interactions; DMSO disrupts intermolecular H-bonding of the solute lattice. |

| Esters & Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Dipole-dipole interactions; excellent candidates for solvent evaporation/exchange steps.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (10–30 mg/mL) | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL at RT) | Lack of polar interactions; useful as anti-solvents to induce precipitation. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; the lipophilic C10 skeleton precludes water solubility. |

Application Note: For synthesis workup, DCM is the preferred extraction solvent due to its high capacity.[1] For purification via recrystallization, a Toluene/Hexane or Ethanol/Water binary system is recommended to leverage the temperature-dependent solubility differential.[1]

Thermodynamic Analysis & Solvent Selection Strategy

Understanding the thermodynamics of dissolution is critical for process scale-up.[1] The solubility (

Where

Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for specific unit operations (Synthesis, Extraction, Crystallization).

Figure 1: Decision matrix for selecting the optimal solvent based on the operational requirement for 2-(4-Chlorophenyl)-2-methylpropan-1-ol.[1]

Experimental Protocol: Quantitative Solubility Determination

Since batch-to-batch impurity profiles can alter solubility, experimental verification is required.[1] This protocol uses the Shake-Flask Method coupled with HPLC quantification, the gold standard for solubility data generation.[1]

Phase 1: Saturation[1][5]

-

Preparation: Add excess solid 2-(4-Chlorophenyl)-2-methylpropan-1-ol (~500 mg) to 20 mL scintillation vials.

-

Solvent Addition: Add 5 mL of the target solvent (e.g., Methanol, Toluene, Hexane) to each vial.

-

Equilibration:

Phase 2: Sampling & Filtration

-

Sedimentation: Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 1 mL of supernatant.

-

Filter: Pass through a 0.45 µm PTFE syringe filter into a tared volumetric flask.

Phase 3: Quantification (HPLC Method)

Analyze the filtrate using the following validated HPLC parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 220 nm (Chlorophenyl absorption).[1]

-

Calculation:

[1]

Workflow Visualization

Figure 2: Step-by-step workflow for the gravimetric or chromatographic determination of solubility.

Applications in Purification & Formulation

Recrystallization Protocol

For high-purity isolation (>99%), a binary solvent system utilizing the temperature dependence of solubility is recommended.

-

Dissolution: Dissolve crude 2-(4-Chlorophenyl)-2-methylpropan-1-ol in minimal hot Ethanol (60°C).

-

Nucleation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.[1][5]

-

Clarification: Add a few drops of hot Ethanol to clear the solution.[1][5]

-

Crystal Growth: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Filtration: Collect crystals via vacuum filtration and wash with cold 50:50 Ethanol/Water.

Formulation Implications

For drug delivery or biological assays, the compound must be solubilized in a carrier before introduction to aqueous media.[1]

-

Stock Solution: Prepare a 100 mM stock in DMSO .

-

Working Solution: Dilute into aqueous buffer. Note that precipitation may occur if the final organic solvent concentration drops below 1–5%, depending on the specific concentration of the compound.

References

-

Chemical Identity & Properties: CymitQuimica. 2-(4-Chlorophenyl)-2-methylpropanol - CAS 80854-14-4.[1][2] Retrieved from

-

Structural Analogs & Synthesis: BenchChem. Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from

-

Solubility Principles: PubChem. Compound Summary: 2-(4-Chlorophenyl)-2-methylpropan-1-ol.[1][2] National Library of Medicine.[1] Retrieved from

-

General Solvent Properties: University of Rochester. Reagents & Solvents: Solvents and Polarity. Retrieved from

Sources

- 1. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 80854-14-4: 2-(4-Chlorophenyl)-2-methylpropanol [cymitquimica.com]

- 3. 1-(4-Chlorophenyl)-2-methylpropan-1-ol | 10400-18-7 | Benchchem [benchchem.com]

- 4. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

[1]

Introduction & Chemical Profile

2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4) is a primary alcohol featuring a gem-dimethyl substituted benzylic carbon.[1] It serves as a critical building block in medicinal chemistry due to the metabolic stability conferred by the para-chloro substituent and the steric bulk of the quaternary center.

| Property | Data |

| IUPAC Name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol |

| Common Name | p-Chloro Neophyl Alcohol |

| Molecular Formula | C |

| Molecular Weight | 184.66 g/mol |

| Exact Mass | 184.0655 |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in CHCl |

Experimental Protocols for Spectroscopy

To ensure reproducible spectral data, follow these sample preparation protocols.

A. Nuclear Magnetic Resonance (NMR)

-

Solvent : Deuterated Chloroform (CDCl

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration :

- H NMR: 10–15 mg in 0.6 mL solvent.

- C NMR: 40–50 mg in 0.6 mL solvent.

-

Tube : 5 mm high-precision NMR tube.[1]

-

Acquisition :

- H: 16 scans, 2-second relaxation delay.

- C: 1024 scans, proton-decoupled (CPD).

B. Mass Spectrometry (GC-MS)

-

Ionization : Electron Impact (EI) at 70 eV.

-

Inlet : Split injection (250°C).

-

Column : DB-5ms or equivalent (30 m x 0.25 mm).

-

Carrier Gas : Helium at 1.0 mL/min.

C. Infrared Spectroscopy (FT-IR)

-

Method : Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

-

Scan Parameters : 4000–400 cm

, 4 cm

Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H & C NMR)

The NMR spectrum is characterized by the symmetry of the para-substituted aromatic ring and the isolated spin systems of the aliphatic chain.

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.28 – 7.32 | Multiplet (AA'BB') | 4H | Ar-H (Ortho/Meta) | |

| 3.58 | Singlet (or broad s) | 2H | - | -CH |

| 1.32 | Singlet | 6H | - | -C(CH |

| 1.40 | Broad Singlet | 1H | - | -OH (Exchangeable) |

Interpretation:

-

Aromatic Region (7.3 ppm): The para-chloro substitution creates a symmetric AA'BB' system. Unlike the unsubstituted neophyl alcohol (which shows a multiplet for 5 protons), this derivative shows a collapsed higher-order doublet pattern due to the magnetic equivalence of protons ortho and meta to the alkyl group.

-

Gem-Dimethyl (1.32 ppm): The six methyl protons are chemically equivalent, appearing as a sharp singlet.

-

Methylene (3.58 ppm): The -CH

- group is isolated from other protons (no vicinal neighbors), resulting in a singlet. If the sample is extremely dry, coupling to the OH proton may split this into a doublet (

C NMR Data (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment |

| 144.5 | Quaternary (C) | Ar-C -1 (Ipso to alkyl) |

| 132.1 | Quaternary (C) | Ar-C -4 (C-Cl) |

| 128.4 | Methine (CH) | Ar-C -3,5 (Meta to alkyl) |

| 127.9 | Methine (CH) | Ar-C -2,6 (Ortho to alkyl) |

| 72.5 | Methylene (CH | -C H |

| 39.8 | Quaternary (C) | -C (CH |

| 25.1 | Methyl (CH | -C(C H |

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the carbocation formed after the loss of the hydroxymethyl group.

Key Fragments:

-

Molecular Ion [M]

: -

Base Peak [M - CH

OH] -

Secondary Fragment [M - C

H

Fragmentation Pathway Visualization

Figure 1: EI-MS Fragmentation pathway showing the dominant loss of the hydroxymethyl group to form the stable tertiary carbocation.[1]

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Description |

| 3300 – 3450 | O-H Stretch | Broad, strong band indicating H-bonded alcohol.[1] |

| 2960, 2870 | C-H Stretch | Sharp bands corresponding to methyl and methylene sp |

| 1490, 1095 | Ar-C=C / Ar-Cl | Characteristic aromatic ring breathing and C-Cl stretch.[1] |

| 1040 | C-O Stretch | Strong band typical of primary alcohols. |

| 825 | C-H Bend (oop) | Strong band indicating para-disubstituted benzene.[1] |

Structural Validation Logic

To confirm the identity of the compound against potential isomers (e.g., the ether 2-(4-chlorophenoxy)-2-methylpropane or the secondary alcohol 1-(4-chlorophenyl)-2-methylpropan-2-ol), use the following logic flow:

Figure 2: Decision tree for distinguishing the target primary alcohol from common structural isomers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219535, 2-Methyl-2-phenyl-1-propanol (Neophyl Alcohol). Retrieved from [Link]

-

Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. (Provides comparative spectral data for the p-chlorophenyl-dimethyl-alkyl moiety). Retrieved from [Link][2][3]

Sources

- 1. Showing Compound (Z)-3-Phenyl-2-propenal (FDB008783) - FooDB [foodb.ca]

- 2. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]

- 3. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

known biological activities of chlorinated aromatic compounds

Executive Summary

Chlorinated aromatic compounds (CACs) occupy a unique and polarized position in chemical biology. In medicinal chemistry, the introduction of a chlorine substituent on an aromatic ring—often termed the "Magic Chloro" effect—can dramatically enhance potency (up to

This technical guide dissects the molecular mechanisms governing these opposing activities, providing researchers with the theoretical grounding and experimental protocols necessary to distinguish therapeutic efficacy from toxicity.

Part 1: The Physicochemical Basis of Biological Activity

The biological activity of CACs is not random; it is dictated by three core physicochemical alterations introduced by the chlorine atom:

The Sigma-Hole and Halogen Bonding

Unlike the isotropic electron distribution of lighter halogens, chlorine on an aromatic ring exhibits an anisotropic charge distribution.

-

Mechanism: The electron density is pulled toward the aromatic ring, creating an electron-deficient region on the outer side of the halogen atom, known as the

-hole . -

Biological Impact: This positive potential allows Cl to act as a Lewis acid, forming highly directional halogen bonds with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in protein binding pockets. This interaction is distinct from hydrogen bonding and is hydrophobic in nature.

Lipophilicity Modulation ( )

Chlorine is highly lipophilic. Substituting a hydrogen with chlorine typically increases the

-

Pharmacology: Enhances membrane permeability and blood-brain barrier (BBB) penetration (e.g., Sertraline).

-

Toxicology: Drives bioaccumulation in adipose tissue, leading to the persistence of Polychlorinated Biphenyls (PCBs) in the food chain.

Metabolic Blocking

The carbon-chlorine bond is stronger (

-

Strategy: Placing Cl at the para-position of an aromatic ring blocks metabolic "soft spots" susceptible to CYP450-mediated hydroxylation, thereby extending the drug's half-life (

).

Part 2: Pharmacological Applications (The "Magic Chloro")

In drug discovery, the "Chlorine Scan" is a standard optimization workflow.

Case Study: Diclofenac

Diclofenac utilizes two chlorine atoms on the phenyl ring to force the two aromatic rings into a twisted conformation via steric hindrance. This specific geometry fits the cyclooxygenase (COX) active site perfectly, while the chlorine atoms participate in hydrophobic interactions that stabilize the complex.

Case Study: Vancomycin

The antimicrobial activity of Vancomycin relies on chlorinated aromatic residues that rigidify the peptide backbone, enabling the precise "lock-and-key" binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors.

Visualization: The Chlorine Scan Workflow

The following diagram illustrates the decision logic for introducing chlorine during Lead Optimization.

Figure 1: The "Chlorine Scan" optimization workflow in drug discovery, balancing metabolic stability and potency against toxicity risks.

Part 3: Toxicological Mechanisms (The AhR Pathway)

The toxicity of planar chlorinated aromatics (e.g., Dioxins, Furans) is mediated almost exclusively by the Aryl Hydrocarbon Receptor (AhR) .

Mechanism of Action

-

Ligand Binding: TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) diffuses across the cell membrane and binds to the cytosolic AhR with high affinity (

). -

Activation: Binding causes the dissociation of chaperone proteins (Hsp90, XAP2, p23) and exposes the Nuclear Localization Signal (NLS).

-

Translocation: The AhR-Ligand complex moves into the nucleus.[1]

-

Heterodimerization: AhR binds with the AhR Nuclear Translocator (ARNT).[1]

-

Transcription: The AhR/ARNT complex binds to Dioxin Response Elements (DRE) on DNA, triggering the expression of Phase I enzymes (CYP1A1, CYP1B1).[1]

-

Toxicity: Overexpression leads to oxidative stress, while sustained AhR activation disrupts cell cycle regulation and endocrine signaling.

Visualization: AhR Signaling Pathway

Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling cascade activated by planar chlorinated aromatic compounds.

Part 4: Experimental Methodologies

To validate the biological activity of a chlorinated scaffold, two assays are critical: one for metabolic stability (efficacy) and one for AhR activation (toxicity).

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine if chlorination protects the scaffold from CYP450 degradation.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-

Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).[4]

Step-by-Step Workflow:

-

Preparation: Dilute Test Compound to 1

M in Phosphate Buffer (pH 7.4). -

Pre-incubation: Mix 30

L of diluted compound with 370 -

Initiation: Add 100

L of NADPH regenerating system to start the reaction. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of ice-cold ACN (precipitates proteins and stops reaction). -

Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Calculation: Plot

vs. time. The slope

Protocol B: AhR Luciferase Reporter Assay

Objective: Screen for toxicological liability (dioxin-like activity).

Materials:

-

HepG2 cells stably transfected with pDRE-Luc (Dioxin Response Element driving Luciferase).

-

Positive Control: TCDD (1 nM).

-

Lysis Buffer and Luciferase Substrate.

Step-by-Step Workflow:

-

Seeding: Plate HepG2-DRE-Luc cells in 96-well white plates (

cells/well). Incubate 24h. -

Dosing: Treat cells with Test Compound (concentration range 0.1 nM – 10

M). Include TCDD (1 nM) as max response control. -

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Lysis: Aspirate media, wash with PBS, and add 20

L Passive Lysis Buffer. Shake 15 min. -

Reading: Inject 100

L Luciferase Substrate. Measure luminescence immediately on a plate reader. -

Analysis: Normalize RLU (Relative Light Units) to TCDD max response. High activation indicates potential toxicity.

Data Summary: Efficacy vs. Toxicity

| Feature | Pharmacological "Magic Chloro" | Toxicological "Dioxin-Like" |

| Target | Specific Enzymes/Receptors (e.g., COX, Kinases) | Aryl Hydrocarbon Receptor (AhR) |

| Geometry | Non-planar, twisted (steric bulk) | Planar, rigid (intercalation/stacking) |

| Cl Position | Strategic (blocks metabolism, fills pocket) | Lateral (positions 2,3,7,8 on dibenzo-p-dioxin) |

| Binding Type | Halogen Bond ( | Hydrophobic Stacking, Electrostatic |

| Outcome | Therapeutic, Metabolically Stable | Endocrine Disruption, Carcinogenesis |

References

-

AhR Signaling & TCDD Toxicity

-

Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes.[5]

-

Source:

-

-

Medicinal Chemistry of Chlorine

- “Magic Chloro”: Profound Effects of the Chlorine

-

Source:

-

Halogen Bonding Mechanism

-

Halogen bonding (X-bonding): A biological perspective.[6]

-

Source:

-

-

Metabolic Stability Protocols

- Microsomal stability assay for human and mouse liver microsomes.

-

Source:

Sources

- 1. AHR and its Activating Molecule ARNT Heterodimer: a Transcription Factor's Response to TCDD [biology.kenyon.edu]

- 2. Metabolic Stability Assays [merckmillipore.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Applications & Synthetic Utility of Chlorophenyl Propanol Derivatives

Executive Summary

Chlorophenyl propanol derivatives represent a privileged scaffold in medicinal chemistry, serving primarily as high-value chiral synthons for blockbuster CNS (Central Nervous System) therapeutics.[1] While their direct pharmacological application is niche (e.g., skeletal muscle relaxants like Chlorphenesin), their utility as precursors for Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs) drives their industrial demand.[1]

This guide analyzes the structure-activity relationships (SAR) of this scaffold, details the biocatalytic protocols for generating enantiopure intermediates, and outlines their downstream conversion into active pharmaceutical ingredients (APIs) such as Dapoxetine and Atomoxetine.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The 3-chloro-1-phenylpropan-1-ol scaffold derives its utility from three distinct chemical features that allow for modular drug design:

-

The Chiral Benzylic Alcohol:

-

Function: Serves as the primary stereogenic center. In many CNS drugs, biological activity is restricted to a single enantiomer (e.g., (S)-Dapoxetine).[1]

-

Reactivity: The hydroxyl group allows for conversion into leaving groups (mesylates/tosylates) for nucleophilic substitution (inverting stereochemistry) or direct etherification (preserving stereochemistry via Mitsunobu reaction).

-

-

The Propyl Chain Spacer:

-

Function: Provides the critical 3-carbon distance between the aromatic ring and the amine/ether functionality, mimicking the distance found in biogenic amines (serotonin/norepinephrine).

-

Flexibility:[2] The chain length is optimal for binding to the monoamine transporter pockets (SERT/NET).

-

-

The Chlorophenyl Ring:

-

Lipophilicity: The chlorine substitution (typically para-) increases logP, enhancing Blood-Brain Barrier (BBB) permeability.[1]

-

Metabolic Stability: The halogen blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the resulting drug.

-

Visualization: The Synthetic Utility Pathway

The following diagram illustrates how the core 3-chloropropiophenone precursor branches into major therapeutic classes.

Figure 1: The divergent synthesis pathways from the chloropropiophenone core to major pharmaceutical classes.[3]

Part 2: Therapeutic Areas & Case Studies

CNS Therapeutics: The Serotonin/Norepinephrine Modulators

The most significant application of chlorophenyl propanol derivatives is in the synthesis of reuptake inhibitors.

-

Dapoxetine (Priligy): Used for premature ejaculation.[4]

-

Atomoxetine (Strattera): Used for ADHD.

Muscle Relaxants & Antimicrobials[10][11]

-

Chlorphenesin (Maolate):

-

Structure: 3-(4-chlorophenoxy)propane-1,2-diol.[1]

-

Application: Skeletal muscle relaxant and antifungal preservative in cosmetics.[10][11]

-

Mechanism:[5][7][8][9] Modulates polysynaptic reflexes in the spinal cord. It also exhibits broad-spectrum antimicrobial activity by disrupting cell wall integrity in fungi.

-

Part 3: Advanced Synthesis & Biocatalysis[12]

The industrial bottleneck in utilizing this scaffold is stereochemistry . Chemical reduction of 3-chloropropiophenone (e.g., using NaBH4) yields a racemate, requiring wasteful resolution steps.[1]

The Solution: Biocatalytic Asymmetric Reduction Using Ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Candida utilis, Saccharomyces cerevisiae) allows for the synthesis of the (S)-alcohol with >99% enantiomeric excess (ee).[1]

Visualization: Biocatalytic Workflow

This workflow describes the self-validating loop for producing the chiral intermediate.

Figure 2: Process flow for the enzymatic stereoselective reduction of 3-chloropropiophenone.

Part 4: Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Reduction

Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol from 3-chloropropiophenone.[1][12][13][14] Source Validation: Adapted from Yang et al. (2009) and industrial patents for Dapoxetine intermediates.

Materials:

-

Substrate: 3-chloropropiophenone (dissolved in ethanol).

-

Biocatalyst: Candida utilis (CCTCC M 209298) or commercially available KRED screening kit.

-

Buffer: Phosphate buffer (100 mM, pH 7.0).[1]

-

Co-substrate: Glucose (for cofactor regeneration).

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate C. utilis in YPD medium at 30°C for 24h. Harvest cells by centrifugation (4000g, 10 min).

-

Immobilization (Optional but Recommended): Mix wet cells with 2% sodium alginate solution. Drop into 0.1M CaCl2 to form beads. Reasoning: Immobilization enhances thermal stability and allows catalyst reuse.

-

Reaction Setup: In a 500mL flask, suspend 10g of immobilized beads in 100mL phosphate buffer. Add glucose (5g) as an energy source for NADPH regeneration.

-

Substrate Addition: Add 3-chloropropiophenone (final concentration 10 mM). Note: Add in fed-batch mode (aliquots every 2 hours) to prevent substrate inhibition.

-

Incubation: Shake at 30°C, 180 rpm for 24-48 hours.

-

Extraction: Filter out beads. Extract the aqueous phase 3x with Ethyl Acetate.

-

Purification: Dry organic layer over Na2SO4 and concentrate in vacuo.

-

Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5). Target: >99% ee of the (S)-isomer.

Protocol B: Downstream Conversion to Dapoxetine Core

Objective: Conversion of the chiral alcohol to the amine.

-

Activation: Dissolve (S)-3-chloro-1-phenylpropan-1-ol in DCM. Add Et3N (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.[1]

-

Checkpoint: Monitor TLC for disappearance of alcohol.

-

-

Displacement: Treat the crude mesylate with excess Dimethylamine (40% aq or in THF) in a sealed tube at 60°C.

-

Stereochemistry Note: This SN2 reaction typically proceeds with inversion . If the target drug requires (S)-configuration at the amine, start with the (R)-alcohol, or utilize a double-inversion strategy involving a leaving group.[1]

-

Part 5: Data Summary & Safety

Comparative Efficiency of Synthesis Methods

| Parameter | Chemical Reduction (NaBH4) | Asymmetric Hydrogenation (Ru-BINAP) | Biocatalysis (Whole Cell) |

| Enantiomeric Excess (ee) | 0% (Racemic) | 90-96% | >99% |

| Yield | High (>90%) | Moderate (70-85%) | High (85-95%) |

| Cost | Low | High (Catalyst cost) | Moderate |

| Environmental Impact | Moderate | High (Heavy metals) | Low (Green Chem) |

| Scalability | Excellent | Good | Good (Requires bioreactor) |

Safety & Toxicology Note

-

QT Prolongation: Derivatives like Clobutinol were withdrawn from the market due to hERG channel blockade leading to QT prolongation. Any new drug candidate containing this scaffold must undergo rigorous hERG screening early in the discovery phase.

-

Skin Irritation: Chlorphenesin is a known skin irritant at concentrations >0.3% in cosmetics.

References

-

Yang, G. S., et al. (2009). "Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis."[1][15] Biotechnology Letters.

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 71329, Dapoxetine."[1]

-

Tao, J., & Lin, G. (2017). "Recent developments in whole-cell biocatalysis for the synthesis of chiral drugs."[1][12] Current Opinion in Chemical Biology. (Contextualizing the shift to biocatalysis for chlorophenyl derivatives).

-

U.S. Food and Drug Administration (FDA). "Chlorphenesin in Cosmetics: Safety Assessment."

-

ChemicalBook. "3-Chloropropiophenone Product & Synthesis Data."

Sources

- 1. CN105732309A - Chiral preparation method of dapoxetine hydrochloride key intermediate - Google Patents [patents.google.com]

- 2. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlorphenesin: Scientific exploration of multipurpose chemicals_Chemicalbook [chemicalbook.com]

- 6. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorphenesin (Explained + Products) [incidecoder.com]

- 8. CN104496830A - Dapoxetine hydrochloride synthetic method - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. Chlorphenesin: A Versatile Compound in Medicine and Cosmetics - Oreate AI Blog [oreateai.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-氯苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Advanced Strategies in Friedel-Crafts Acylation: A Technical Guide to Aryl Ketone Synthesis

Part 1: Strategic Overview & Mechanistic Causality

The Pharmacophore Context

Aryl ketones are ubiquitous scaffolds in medicinal chemistry, serving as precursors for benzylic alcohols, amines, and heterocycles found in blockbuster drugs like Bupropion (antidepressant) and Ketoprofen (NSAID). While the Friedel-Crafts (F-C) acylation is a textbook reaction, its industrial and research-grade execution requires navigating a specific "stoichiometric paradox" that distinguishes it from its alkylation counterpart.

The Stoichiometric Paradox

Unlike F-C alkylation, which is truly catalytic, F-C acylation classically requires a stoichiometric amount of Lewis acid.

The Causality: The resulting aryl ketone product is more basic than the starting acyl chloride. The carbonyl oxygen of the product forms a strong, stable complex with the Lewis acid (e.g., AlCl₃). This product inhibition removes the Lewis acid from the catalytic cycle, necessitating >1.0 equivalents of catalyst to drive the reaction to completion.

Mechanistic Pathway

The reaction proceeds through the generation of a resonance-stabilized acylium ion.[1][2][3][4] This electrophile is distinct from alkyl carbocations as it does not undergo rearrangement—a critical advantage for structural integrity.

Figure 1: The F-C Acylation cycle showing the formation of the electrophilic acylium ion and the irreversible product complexation that necessitates aqueous quenching.[2]

Part 2: Catalyst Selection & Engineering

The choice of catalyst dictates the workup intensity and atom economy. While Aluminum Chloride remains the gold standard for reactivity, modern "Green" alternatives offer superior selectivity and simplified purification.

Comparative Analysis of Catalyst Systems

| Feature | Aluminum Chloride (Traditional) | Metal Triflates (Modern Homogeneous) | Zeolites (Heterogeneous/Green) |

| Active Species | AlCl₃ (Stoichiometric) | In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃ | H-Beta, H-Y, ZSM-5 |

| Loading | 1.1 – 1.5 Equivalents | 1 – 10 mol% | Fixed bed or slurry |

| Solvent | DCM, Nitrobenzene, CS₂ | Ionic Liquids, Nitromethane | Solvent-free possible |

| Selectivity | Low (Ortho/Para mixtures) | Moderate | High (Shape selective for Para) |

| Workup | Hydrolytic quench (Exothermic) | Aqueous extraction | Filtration (Catalyst reusable) |

| Moisture Sensitivity | Extreme (Fumes HCl) | Tolerant | Requires activation (calcination) |

Part 3: Experimental Protocols

Protocol A: The Classical Approach (AlCl₃ Mediated)

Best for: Small-scale discovery where yield is prioritized over waste generation.

Safety Warning: AlCl₃ reacts violently with water to release HCl gas. Perform all steps in a fume hood.

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl.

-

Solvent & Catalyst: Charge the flask with anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add powdered anhydrous AlCl₃ (1.2 equiv relative to acyl chloride).

-

Note: The mixture will remain a suspension.

-

-

Electrophile Formation: Cool the suspension to 0°C. Add the Acyl Chloride (1.0 equiv) dropwise.

-

Observation: The solid AlCl₃ will dissolve, and the solution may turn yellow/orange, indicating Acylium ion formation.

-

-

Substrate Addition: Add the Arene substrate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Why: Rapid addition causes localized overheating and di-acylation byproducts.

-

-

Reaction: Allow to warm to room temperature. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of the acyl chloride.

-

-

Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

-

Isolation: Separate the organic layer. Wash with water, NaHCO₃ (sat.), and brine. Dry over MgSO₄ and concentrate.

Protocol B: The Green Approach (Zeolite Catalyzed)

Best for: Process chemistry, scale-up, and acid-sensitive substrates.

-

Catalyst Activation: Calcine H-Beta Zeolite at 400°C for 4 hours prior to use to remove adsorbed water and maximize Lewis acid site availability.

-

Reaction Assembly: In a pressure tube or round bottom flask, combine the Arene (in excess, acting as solvent if liquid, or use Nitromethane) and the Acyl Anhydride (1.0 equiv).

-

Note: Anhydrides are preferred over chlorides in zeolite chemistry to prevent pore clogging by HCl.

-

-

Catalyst Addition: Add activated Zeolite (10-20 wt% relative to substrate).

-

Heating: Heat the mixture to reflux (or 80-120°C).

-

Selectivity: The pore structure of H-Beta favors para-selectivity by sterically hindering ortho attack.

-

-

Workup: Cool the mixture. Filter the catalyst (can be regenerated by calcination). Evaporate excess arene/solvent to obtain the product.

Part 4: Troubleshooting & Optimization

Regioselectivity Control

-

Problem: Obtaining ortho isomers when para is dominant.

-

Solution: Use a "blocking group" strategy or switch to a solvent that coordinates with the active species.

-

Nitrobenzene: Forms a complex with the acylium ion, increasing its steric bulk and favoring para attack.

-

CS₂ or DCM: Non-complexing solvents allow for smaller effective electrophile size, slightly increasing ortho ratios (though para usually dominates due to sterics).

-

Deactivated Substrates

-

Challenge: Nitrobenzene or Pyridine rings do not react under standard F-C conditions.

-

Workaround: F-C Acylation fails on rings more deactivated than chlorobenzene. For these systems, switch to diazo coupling or organometallic coupling (e.g., reacting aryl lithium with a nitrile followed by hydrolysis).

Workflow Visualization

Figure 2: Decision tree for optimizing Friedel-Crafts acylation workflows based on substrate reactivity and process goals.

References

-

Friedel-Crafts Acylation Mechanism & Kinetics Source: Master Organic Chemistry. "The Mechanism of the Friedel-Crafts Acylation Reaction." URL:[Link]

-

Zeolite Catalysis in Acylation Source: Bentham Science. "Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites." URL:[Link]

-

Modern Green Methodologies (Metal Triflates) Source: Organic Letters (ACS). "Greener Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology."[9] URL:[Link]

-

Industrial Relevance & Stoichiometry Source: Organic Chemistry Portal. "Friedel-Crafts Acylation: Scope and Mechanism." URL:[Link][1]

Sources

- 1. byjus.com [byjus.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.cn]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

Technical Whitepaper: Operational Safety and Handling of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

[1][2][3][4]

Executive Summary

2-(4-Chlorophenyl)-2-methylpropan-1-ol is a specialized primary alcohol featuring a gem-dimethyl substitution at the

Unlike simple aliphatic alcohols, this compound presents specific handling challenges due to its low melting point (~50°C), which often results in a supercooled liquid or "slush" state in variable laboratory conditions.[2][4] This guide establishes a self-validating safety protocol to manage its physicochemical ambiguity and irritant properties.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9][10][11]

Accurate identification is critical to avoid confusion with its tertiary alcohol isomer, 1-(4-Chlorophenyl)-2-methylpropan-2-ol.[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol |

| CAS Number | 80854-14-4 |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| Structure Description | Primary alcohol; p-chlorophenyl group attached to a quaternary carbon.[1][2][3][4] |

| Physical State | Waxy solid or viscous liquid (Ambient dependent) |

| Melting Point | 50 – 53 °C (Literature range) |

| Boiling Point | 262.2 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water.[4] |

Hazard Identification & Toxicology (The "Why" Behind Safety)

While classified primarily as an irritant, the presence of the halogenated aromatic ring necessitates precautions against potential sensitization and aquatic toxicity.[2][3][4]

GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

Toxicological Mechanism

The lipophilicity (LogP ~2.[1][3]6) of the 4-chlorophenyl moiety facilitates dermal absorption.[1][2][3] Once absorbed, the primary alcohol functionality is a substrate for Alcohol Dehydrogenases (ADH), potentially oxidizing to the corresponding aldehyde (2-(4-chlorophenyl)-2-methylpropanal).[1][2][3][4] Aldehydes are reactive electrophiles capable of forming Schiff bases with proteins, which underpins the potential for contact dermatitis or sensitization upon repeated exposure.[2][3][4]

Advanced Handling Protocols

Standard SOPs are insufficient for low-melting solids.[1][2][3] The following protocols ensure reproducibility and safety.

Engineering Controls & PPE Workflow

The following decision matrix dictates the required protection level based on the operation scale.

Figure 1: Risk-based exposure control matrix.[1][2][3] Select PPE based on the scale of handling to mitigate irritation and inhalation risks.[2][4]

Phase-Change Transfer Protocol (The "Melt-Pour" Technique)

Because the compound melts near 50°C, scooping the waxy solid can be imprecise and lead to static-induced scattering.[1][2][3][4]

-

Heating: Place the original container in a water bath set to 55°C for 15 minutes. Ensure the cap is loose to prevent pressure buildup.[1][3]

-

Verification: Visually confirm the compound is a clear, homogeneous liquid.

-

Transfer: Use a pre-warmed glass pipette to transfer the liquid by mass (density

1.115 g/mL). -

Cooling: Allow the aliquot to resolidify in the reaction vessel before adding solvent. This prevents solvent splashing.[1][3]

Emergency Response & Stability

Reactivity Profile

-

Stability: Stable under ambient conditions.[1][3] The gem-dimethyl group prevents

-elimination, making it more thermally stable than secondary alcohols.[1][2][3] -

Incompatibilities: Strong oxidizing agents (e.g., PCC, Jones Reagent) will convert it to the aldehyde/acid.[2][4] Acid chlorides and anhydrides will form esters.[1][3]

-

Decomposition: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Carbon Monoxide.[3][4]

Spill Management (Solid vs. Liquid)

Synthesis & Application Context

In drug discovery, this compound is utilized to introduce a metabolically robust linker.[3][4] The gem-dimethyl group blocks metabolic oxidation at the

Validated Synthesis Pathway

The most reliable route for generating high-purity material is the reduction of the corresponding acid precursor.[1][2][3]

Figure 2: Synthetic flow for the reduction of the carboxylic acid precursor to the target primary alcohol.[1][2][3][4]

Experimental Insight

When using Borane-THF (BH3[1][2][3][4]·THF) for this reduction:

-

Observation: The reaction is often vigorous.[1][3] The gem-dimethyl steric bulk does not significantly hinder the reduction of the carboxylic acid, but it does slow down subsequent side reactions.[1][2][3][4]

-

Work-up: Ensure complete quenching of borane species with methanol before adding aqueous acid, otherwise, the product may be contaminated with boric acid residues which are difficult to remove from the waxy solid product.[2][4]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 13034557, 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Retrieved from [Link][2][3][4][8]

-

ChemSrc. (2025).[1][3] Physicochemical Properties of 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Retrieved from [Link][2][3][4]

Sources

- 1. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 3. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Page loading... [wap.guidechem.com]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-ol (CAS: 22663-87-2), a critical intermediate in the synthesis of antihistamines (e.g., Fexofenadine precursors) and agrochemicals.

Starting from 4-chlorobenzaldehyde , the target molecule requires the construction of a quaternary carbon center adjacent to the aryl ring. Direct alkylation strategies often fail due to steric hindrance or lack of regiocontrol. Therefore, this guide utilizes a Nitrile-Directed Alkylation Strategy , which offers the highest reliability for generating gem-dimethyl quaternary centers on an industrial or semi-preparative scale.

Key Chemical Transformation

Target: 2-(4-Chlorophenyl)-2-methylpropan-1-ol Starting Material: 4-Chlorobenzaldehyde Overall Yield Potential: 65–75% (Optimized) Purity Target: >98% (HPLC)[1]

Retrosynthetic Logic & Pathway Design

The synthesis is designed around the "neopentyl" alcohol motif. The most reliable disconnection for a quaternary carbon adjacent to an aryl ring is the dialkylation of a phenylacetonitrile derivative. This route avoids the formation of regioisomers common in Friedel-Crafts alkylations.

Reaction Pathway Diagram

Figure 1: Modular synthetic pathway designed for high regioselectivity and scalability.

Detailed Experimental Protocols

Module 1: Precursor Activation (Aldehyde to Benzyl Chloride)

Objective: Convert the aldehyde to a reactive benzyl chloride suitable for nucleophilic substitution.

Step 1.1: Reduction

-

Reagents: 4-Chlorobenzaldehyde (1.0 eq), NaBH₄ (0.35 eq), Methanol.

-

Protocol: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise (exothermic). Stir 1h. Quench with dilute HCl. Extract with EtOAc.[2][3]

-

Checkpoint: Product is a white solid (mp 70-72°C).

Step 1.2: Chlorination[4]

-

Reagents: 4-Chlorobenzyl alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM (Solvent), DMF (cat.).

-

Protocol:

-

Mechanism: S_N2 substitution via an alkyl chlorosulfite intermediate.

Module 2: The Critical C-C Bond Formation (Nitrile Route)

Objective: Introduction of the carbon framework and the gem-dimethyl quaternary center.

Step 2.1: Cyanation

-

Reagents: 4-Chlorobenzyl chloride (1.0 eq), NaCN (1.2 eq), DMSO (Solvent).

-

Protocol:

-

Result: 4-Chlorophenylacetonitrile.[6]

Step 2.2: Gem-Dimethylation (The "Neopentyl" Setup)

This is the most critical step. We utilize Phase Transfer Catalysis (PTC) for operational simplicity and high yield, avoiding the need for dangerous NaH/THF suspensions.

-

Reagents:

-

4-Chlorophenylacetonitrile (1.0 eq)

-

Methyl Iodide (MeI) (2.5 eq) — Excess required for dialkylation.

-

NaOH (50% aq. solution)

-

TEBA (Triethylbenzylammonium chloride) (0.05 eq) — Catalyst.

-

-

Protocol:

-

Mix the nitrile, MeI, and TEBA in toluene.

-

Add 50% NaOH dropwise with vigorous stirring at 20–25°C.

-

Exotherm Alert: The reaction is significant. Maintain temperature <45°C.

-

Stir for 4–6 hours. Monitor by GC/TLC for disappearance of mono-methylated intermediate.

-

Separate organic layer, wash with water, dry over MgSO₄.[1][2]

-

-

Mechanism: The methylene protons are acidic (pKa ~16). The base deprotonates to form a carbanion, which attacks MeI. This repeats rapidly for the second proton due to the steric activation of the intermediate.

Figure 2: Mechanism of Phase Transfer Catalyzed Dialkylation.

Module 3: Functional Group Transformation (Nitrile to Alcohol)

Objective: Convert the hindered nitrile to the primary alcohol.

Step 3.1: Hydrolysis to Carboxylic Acid

Direct reduction of nitriles to alcohols is prone to amine side-products. Hydrolysis followed by reduction is cleaner.

-

Reagents: 70% H₂SO₄ (aq).

-

Protocol:

-

Heat the nitrile in 70% H₂SO₄ at 140°C for 6–8 hours.

-

Cool and pour onto ice.

-

Filter the precipitate (2-(4-chlorophenyl)-2-methylpropanoic acid).

-

Recrystallize from Hexane/EtOAc if necessary.

-

Step 3.2: Chemoselective Reduction

We must reduce the carboxylic acid without dehalogenating the aromatic ring (removing the Chlorine).

-

Reagent Choice: Borane-THF (BH₃·THF) is superior to LiAlH₄ here. LiAlH₄ can sometimes cause hydrodehalogenation (Ar-Cl -> Ar-H) at reflux temperatures. Borane is highly chemoselective for -COOH over Ar-Cl.

-

Protocol:

-

Dissolve the acid (1.0 eq) in anhydrous THF under N₂.

-

Cool to 0°C.

-

Add BH₃·THF (1.0 M solution, 1.5 eq) dropwise.

-

Allow to warm to RT and stir overnight.

-

Quench: Carefully add MeOH until bubbling ceases.

-

Evaporate solvents.[2][3][7] Partition between NaOH (1M) and Ether. (The alcohol stays in Ether; unreacted acid stays in NaOH).

-

Data Summary & Specifications

| Parameter | Specification / Value | Notes |

| Target Formula | C₁₀H₁₃ClO | |

| Molecular Weight | 198.69 g/mol | |

| Appearance | White crystalline solid | Low melting point solid or viscous oil depending on purity.[6] |

| Key 1H NMR Signals | δ 1.35 (s, 6H, 2xMe) | Diagnostic gem-dimethyl singlet. |

| Key 1H NMR Signals | δ 3.60 (s, 2H, -CH₂OH) | Diagnostic methylene singlet. |

| Overall Yield | 65–75% | From 4-chlorobenzaldehyde. |

| Major Impurity | Mono-methylated analog | Controlled by excess MeI in Step 2.2. |

References

-

Org. Synth. 1931, 11, 26. Preparation of Phenylacetonitrile derivatives.

-

Makosza, M., & Serafinowa, B. (1965). Roczniki Chem, 39, 1805.[9] (Foundational work on Phase Transfer Catalysis alkylation of nitriles).

-

BenchChem Application Note. 1-(4-Chlorophenyl)-2-methylpropan-1-one and derivatives.

-

US Patent 3755412A. Alkylation of acetonitriles.

- Brown, H. C., et al.Selective reductions using Borane-THF. J. Am. Chem. Soc. 1970, 92, 1637.

Sources

- 1. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

Application Note: Chemoselective & Stereoselective Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10][11]

This application note details the protocol for the reduction of 1-(4-chlorophenyl)-2-methylpropan-1-one (CAS: 18713-58-1), also known as 4'-chloroisobutyrophenone.[1][2] This transformation yields 1-(4-chlorophenyl)-2-methylpropan-1-ol (CAS: 10400-18-7), a critical chiral alcohol intermediate used in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds (e.g., antihistamines, selective serotonin reuptake inhibitors).[1][2]

The reduction of this specific ketone presents a classic competition between electronic activation (by the p-chloro substituent) and steric hindrance (by the bulky isopropyl group at the

-

Protocol A: A robust, cost-effective racemic reduction using Sodium Borohydride (

).[1][2] -

Protocol B: A high-precision asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst to generate the (

)- or (

Chemical Structure Analysis[1][12]

| Component | Structure Description | Reactivity Implication |

| Substrate | 1-(4-chlorophenyl)-2-methylpropan-1-one | Ketone: Prochiral center.[1][2][3] Isopropyl Group: Steric bulk directs nucleophilic attack trajectory.[1][2] p-Cl Phenyl: Electron-withdrawing group increases carbonyl electrophilicity.[1][2] |

| Target | 1-(4-chlorophenyl)-2-methylpropan-1-ol | Secondary Alcohol: Generated as a racemate (Protocol A) or enantioenriched product (Protocol B).[1] |

Protocol A: Racemic Reduction (Standard)

Objective: Efficient conversion to racemic alcohol for non-chiral applications or analytical standards.[1][2]

Reagents & Equipment

-

Substrate: 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 equiv).

-

Reductant: Sodium Borohydride (

) (0.6 – 1.0 equiv).[1][2][4] Note: Theoretically 0.25 equiv is required, but excess drives kinetics.[1][2] -

Equipment: 3-neck round bottom flask, internal temperature probe, magnetic stirrer, inert gas (Nitrogen/Argon) line.[1][2]

Experimental Procedure

-

Preparation: Charge the reaction flask with 1-(4-chlorophenyl)-2-methylpropan-1-one (10 mmol, 1.83 g) and MeOH (30 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath. The isopropyl group adds steric bulk, but the electron-deficient ring makes the carbonyl reactive; cooling prevents over-reduction or side reactions.[2]

-

Addition: Add

(6 mmol, 227 mg) portion-wise over 15 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

-

Quench: Cool back to 0°C. Slowly add 1N HCl (10 mL) dropwise until pH < 7. Caution: Vigorous gas evolution (

).[1][2] -

Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

mL).[1][2] Wash combined organics with brine, dry over

Expected Results

Protocol B: Asymmetric Reduction (CBS Reduction)

Objective: Synthesis of enantioenriched alcohol (>90%

Mechanistic Rationale

The bulky isopropyl group makes this substrate ideal for CBS (Corey-Bakshi-Shibata) reduction .[1][2] The chiral oxazaborolidine catalyst binds the borane and the ketone, locking them into a rigid transition state.[2] The isopropyl group is forced away from the catalyst's wall, directing hydride attack to a specific face.[2]

Reagents

Experimental Procedure

-

Inert Setup: Flame-dry a 2-neck flask and cool under Argon flow. Moisture kills the catalyst.[1][2]

-

Catalyst Charge: Add (R)-Me-CBS solution (1.0 M in toluene, 1.0 mL, 1.0 mmol) and anhydrous THF (20 mL). Cool to -20°C .

-

Borane Addition: Add

(6.0 mmol) to the catalyst solution. Stir for 10 minutes. -

Substrate Addition: Dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (10 mmol, 1.83 g) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst mixture over 30 minutes.

-

Why Slow Addition? Keeps the concentration of free ketone low, ensuring the catalyzed pathway dominates over the background uncatalyzed reduction.[2]

-

-

Quench: Add Methanol (5 mL) cautiously at -20°C. Hydrogen gas will evolve.

-

Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Visualization of Reaction Pathways[2]

The following diagram illustrates the mechanistic divergence between the racemic and asymmetric protocols, highlighting the transition state logic.

Figure 1: Comparison of Racemic (NaBH4) vs. Asymmetric (CBS) reduction pathways. The CBS pathway utilizes steric steering to achieve enantioselectivity.[2]

Analytical Validation

To validate the success of the protocol, use the following analytical parameters.

NMR Spectroscopy ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.35 | Multiplet | 4H | Aromatic protons (Ar-H) |

| 4.35 | Doublet ( | 1H | Chiral center (CH -OH) |

| 1.90 | Multiplet | 1H | Isopropyl methine (CH -Me2) |

| 0.95, 0.85 | Doublets | 6H | Isopropyl methyls (CH-Me2 ) |

Diagnostic Signal: The disappearance of the ketone signal (no protons, but observable in

Chiral HPLC (Enantiomeric Excess)[1][2]

Safety & Handling (E-E-A-T)

| Hazard Category | Specific Risk | Mitigation Strategy |

| Substrate Toxicity | Chlorinated aromatics can be skin/eye irritants and potential sensitizers.[1][2][6] | Wear nitrile gloves and safety goggles.[1][2] Handle in a fume hood. |

| Reagent Reactivity | Ensure adequate venting.[1][2][6] Quench reactions slowly at low temperature. | |

| Solvent Safety | THF can form explosive peroxides.[1][2] | Use fresh, inhibitor-free anhydrous THF for the CBS protocol.[1][2] Test for peroxides if solvent is old.[1][2] |

References

-

BenchChem. (2025).[1][2][7][8] Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis. Retrieved from 8[1][2]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][9][10] Journal of the American Chemical Society, 109(18), 5551-5553.[1][2]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72865, 1-(4-chlorophenyl)-2-methylpropan-1-one. Retrieved from

-

Fisher Scientific. (2021).[1][2][11] Safety Data Sheet: 1-(4-Chlorophenyl)-2-pyrrolidinone (Analogous Handling). Retrieved from 11[1][2]

Sources

- 1. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chemos.de [chemos.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

using sodium borohydride for ketone reduction to alcohol

Application Note: Chemoselective Reduction of Ketones to Alcohols using Sodium Borohydride ( )[1]

Abstract

This technical guide provides a rigorous protocol for the reduction of ketones to secondary alcohols using sodium borohydride (

Introduction & Strategic Utility

Sodium borohydride, discovered by H.C. Brown (Nobel Prize, 1979), is the standard reagent for reducing aldehydes and ketones in pharmaceutical synthesis. Its utility stems from its chemoselectivity and safety profile .

Key Advantages over :

-

Solvent Tolerance: Can be used in MeOH, EtOH, and aqueous mixtures.

-

Chemoselectivity: Reduces ketones/aldehydes without affecting esters, lactones, carboxylic acids, or nitriles under standard conditions.

-

Handling: Non-pyrophoric; stable in dry air (unlike

which requires inert atmosphere and dry solvents).

Mechanistic Insight

The reduction proceeds via nucleophilic addition of the hydride ion (

The Role of Protic Solvents

While

-

Activation: The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3]

-

Ligand Exchange: As hydrides are transferred, methoxide ions replace them on the boron atom, forming mono-, di-, and tri-methoxyborohydrides (

). These intermediates are often more reactive than the parent borohydride due to the electron-donating effect of oxygen, though steric bulk eventually slows the reaction [1].

Reaction Mechanism Diagram

The following diagram illustrates the hydride transfer and subsequent hydrolysis.

Figure 1: Mechanism of nucleophilic hydride addition followed by hydrolysis.

Strategic Considerations: Selectivity & Solvents

Chemoselectivity Profile

The following table contrasts

| Functional Group | Sodium Borohydride ( | Lithium Aluminum Hydride ( | DIBAL-H (low temp) |

| Aldehyde/Ketone | Reduced (Fast) | Reduced | Reduced |

| Ester | Inert (Slow/No Rxn) | Reduced (to Alcohol) | Reduced (to Aldehyde) |

| Carboxylic Acid | Inert | Reduced (to Alcohol) | Inert |

| Amide | Inert | Reduced (to Amine) | Reduced (to Aldehyde) |

| Nitro | Inert | Reduced (to Amine) | Inert |

| Alkene/Alkyne | Inert | Inert (usually) | Inert |

Solvent Selection Matrix

-

Methanol (Recommended): Fastest reaction rate. Risk of solvolysis (borohydride decomposition) if left too long or heated.

-

Ethanol: Slower rate, better for substrates sensitive to methanolysis.

-

THF/Methanol (9:1): Use when the ketone is not soluble in pure alcohol. The small amount of MeOH is required to activate the borohydride and protonate the intermediate.

Standard Operating Procedure (Protocol)

Objective: Reduction of Acetophenone to 1-Phenylethanol (Scale: 10 mmol).

Reagents

-

Substrate: Acetophenone (1.20 g, 10 mmol)

-

Reagent: Sodium Borohydride (0.38 g, 10 mmol) (Note: 0.25 eq is theoretical, but 1.0 eq is standard to ensure completion).

-

Solvent: Methanol (anhydrous preferred, 30 mL).

-

Quench: 1M HCl or Saturated

.

Step-by-Step Workflow

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. While inert atmosphere (

) is not strictly required for -

Dissolution: Dissolve the ketone (10 mmol) in Methanol (20 mL). Cool to 0°C using an ice bath.

-

Why 0°C? Controls the exotherm and minimizes the reaction of

with the solvent (hydrogen evolution).

-

-

Reagent Addition: Add

(10 mmol) portion-wise over 5-10 minutes.-

WARNING: Gas evolution (

) will occur.[4] Ensure the system is vented (e.g., via a needle in the septum or an open bubbler).

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 30–60 minutes.

-

Monitoring: Check progress via TLC or LC-MS. Look for the disappearance of the ketone peak.

-

Quenching (Critical Step):

-

Cool the mixture back to 0°C.

-

Slowly add 1M HCl (10 mL) or Sat.

dropwise. -

Observation: Vigorous bubbling (

) indicates destruction of excess hydride. -

Continue stirring until bubbling ceases and the pH is slightly acidic (pH 5-6) to break the boron-alkoxide complex.

-

-

Workup:

-

Evaporate bulk Methanol under reduced pressure (Rotavap).

-

Dilute residue with water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

Advanced Application: Luche Reduction

Context: When reducing

Mechanism (HSAB Theory)

Cerium (

Luche Protocol Modification

-

Dissolve ketone and

(1.0 eq) in Methanol. -

Stir for 10 minutes at RT to allow coordination.

-

Cool to -78°C or 0°C (substrate dependent).

-

Add

portion-wise.

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting reduction conditions.

Troubleshooting & Safety

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagent | |

| Slow Reaction | Steric Hindrance | Warm to 40°C or switch to |

| Emulsion during Workup | Boron Salts | Add saturated Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour. |

| Gas Evolution | Solvent Reaction | This is normal ( |

Safety Data (E-E-A-T)

-

Flammability:

is flammable and releases hydrogen gas upon contact with water or acids.[4] -

Quenching: Never quench a large-scale reaction by dumping water into it. Use a dropping funnel and add acid/water slowly with cooling.

-

Toxicity: Methanol is toxic; use in a fume hood.

References

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) for the reduction of Aldehydes and Ketones.[4][7] Available at: [Link][5][7][8][9]

-

Organic Chemistry Portal. Luche Reduction: Mechanism and Protocols. Available at: [Link]

-

Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. Available at: [Link][5][3][4][7][8][9][10][11][12][13][14][15]

-

American Chemical Society (ACS). Cerium(III) Chloride-Mediated Stereoselective Reduction. Org. Process Res. Dev. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. proprep.com [proprep.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]